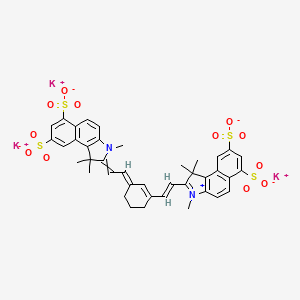

Sulfo-Cyanine7.5 dimethyl

Description

Overview of Heptamethine Cyanine (B1664457) Dyes as Optical Probes

Heptamethine cyanine dyes, often referred to as Cy7 dyes, represent a subclass of cyanine dyes characterized by a polymethine chain of seven carbon atoms linking two nitrogen-containing heterocyclic nuclei. wikipedia.orgrsc.org This extended conjugated system is responsible for their key photophysical properties, particularly their absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum. rsc.orgrsc.org

These dyes have garnered substantial attention for their utility as fluorescent probes in biomedical applications. wikipedia.orgnih.gov Their unique structure allows for various chemical modifications, influencing properties such as water solubility, photostability, and fluorescence quantum yield. rsc.orgrsc.org Researchers have developed a diverse array of heptamethine cyanine dyes for applications ranging from fluorescent labeling of biomolecules to in vivo imaging. nih.govspiedigitallibrary.org Some of these dyes have demonstrated an intrinsic ability to accumulate in tumor cells, making them promising agents for cancer research. spiedigitallibrary.org The ability to function as theranostic agents, combining both diagnostic imaging and therapeutic potential, is an active area of investigation for this class of compounds. nih.govspiedigitallibrary.org

The Role of Near-Infrared Fluorophores in Contemporary Biological Investigations

The use of fluorophores that operate in the near-infrared (NIR) window, typically defined as the spectral range from 700 to 1700 nm, offers significant advantages for biological imaging. researchgate.netacs.org This region is often subdivided into NIR-I (700-900 nm) and NIR-II (1000-1700 nm). researchgate.netacs.org Light in the NIR region experiences reduced absorption and scattering by endogenous biological components like hemoglobin and water. nih.govrsc.org

This reduced interaction with tissue allows for deeper penetration of light, enabling high-resolution imaging of processes within living organisms. researchgate.netnih.gov A major benefit of NIR fluorescence is the minimal autofluorescence from native cellular molecules such as NADH and flavins, which typically emit in the visible region. nih.gov This leads to a significantly improved signal-to-background ratio, resulting in clearer and more sensitive imaging. researchgate.net Consequently, NIR fluorophores are crucial tools for a wide range of applications, including in vivo imaging, fluorescence microscopy of deep tissues, and molecular imaging of specific biomarkers. rsc.orgnortheastern.edu

Research Significance of Sulfo-Cyanine7.5 dimethyl as a Prototypical Agent

This compound is a water-soluble, non-functionalized heptamethine cyanine dye that serves as a notable example of a NIR fluorophore. lumiprobe.comqiyuebio.com Its chemical structure is designed to provide bright fluorescence in the near-infrared spectrum. lumiprobe.com A key feature of this dye is its enhanced water solubility, which is conferred by the presence of sulfonate groups. vulcanchem.com This property is critical for its use in biological buffers and aqueous environments, as it helps to prevent the aggregation that can lead to fluorescence quenching. vulcanchem.com

As a non-functionalized dye, this compound is not designed to react covalently with biomolecules, making it a suitable tool for control experiments or for applications where a non-reactive fluorescent tracer is required. lumiprobe.com Its extremely high molar absorption coefficient makes it a powerful NIR label for various technical applications. lumiprobe.com The specific spectral properties of this compound place it firmly in the NIR-I window, making it relevant for deep-tissue imaging and other advanced biological studies. axispharm.com

Table 1: General and Spectral Properties of this compound

| Property | Value/Description | Reference |

| Dye Class | Heptamethine Cyanine | qiyuebio.com |

| Solubility | Water-soluble | lumiprobe.comvulcanchem.com |

| Key Feature | Non-functionalized fluorescent dye | lumiprobe.com |

| Absorption Max (λabs) | ~788 nm | axispharm.com |

| Emission Max (λem) | ~808 nm | axispharm.com |

| Stokes Shift | ~20 nm | axispharm.com |

| Appearance | Dark green powder | lumiprobe.com |

Properties

Molecular Formula |

C40H37K3N2O12S4 |

|---|---|

Molecular Weight |

983.3 g/mol |

IUPAC Name |

tripotassium;1,1,3-trimethyl-2-[(2E)-2-[3-[(E)-2-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indole-6,8-disulfonate |

InChI |

InChI=1S/C40H40N2O12S4.3K/c1-39(2)35(41(5)31-14-12-27-29(37(31)39)19-25(55(43,44)45)21-33(27)57(49,50)51)16-10-23-8-7-9-24(18-23)11-17-36-40(3,4)38-30-20-26(56(46,47)48)22-34(58(52,53)54)28(30)13-15-32(38)42(36)6;;;/h10-22H,7-9H2,1-6H3,(H3-,43,44,45,46,47,48,49,50,51,52,53,54);;;/q;3*+1/p-3 |

InChI Key |

WJGKEWOIVDPUAP-UHFFFAOYSA-K |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C4=C/C(=C/C=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)/CCC4)C.[K+].[K+].[K+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC4=CC(=CC=C5C(C6=C(N5C)C=CC7=C6C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)CCC4)C.[K+].[K+].[K+] |

Origin of Product |

United States |

Synthetic Methodologies and Rational Design of Sulfo Cyanine7.5 Dimethyl and Its Derivatives

Fundamental Synthetic Approaches for Sulfo-Cyanine7.5 dimethyl

The fundamental structure of this compound, a heptamethine cyanine (B1664457) dye, is assembled through the condensation of two heterocyclic precursors around a seven-carbon polymethine chain. The presence of sulfonate groups imparts water solubility, a critical feature for biological applications, while the dimethyl substitutions on the indolenine rings fine-tune its electronic and steric properties. lumiprobe.comaxispharm.com

Precursor Synthesis and Characterization

The synthesis of heptamethine cyanines begins with the preparation of its core components: the heterocyclic nuclei and the polymethine chain linker. For this compound, the key precursors are sulfonated indolenine salts.

The synthesis of the indolenine portion typically starts with a substituted hydrazine, which undergoes a Fischer indole (B1671886) synthesis with an appropriate ketone, such as methyl isopropyl ketone, to form the indolenine ring. mdpi.com To introduce the required sulfonate groups for water solubility, sulfonated phenylhydrazine (B124118) derivatives are used as starting materials. The indolenine is then quaternized by reacting it with an alkylating agent, which also provides a reactive site for subsequent condensation. acs.orgmdpi.com For instance, reaction with agents like 1,3-propanesultone or 1,4-butanesultone introduces a sulfopropyl or sulfobutyl group at the nitrogen position, respectively.

The second major precursor is the molecule that provides the central part of the heptamethine chain. A common and effective precursor for this is N-[5-(phenylamino)-2,4-pentadienylidene]aniline monohydrochloride or similar pentamethine salts. mdpi.com These are often prepared from precursors like furfural (B47365) or pyridine (B92270) derivatives. researchgate.net

The characterization of these precursors is crucial to ensure purity before proceeding to the final condensation. Standard analytical techniques are employed for this purpose.

Table 1: Common Characterization Techniques for Cyanine Dye Precursors

| Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | To confirm the chemical structure and purity of the synthesized indolenine and polymethine precursors. | mdpi.com |

| Mass Spectrometry | To verify the molecular weight of the precursors. | nih.gov |

| Elemental Analysis | To confirm the elemental composition of the synthesized compounds. | mdpi.com |

| UV-Vis Spectroscopy | To determine the absorption characteristics of the precursors. | acs.org |

Optimization of Core Heptamethine Cyanine Formation

The core structure of a heptamethine cyanine dye is typically formed by the condensation reaction between two equivalents of the quaternized indolenine salt and one equivalent of a pentamethine chain precursor. mdpi.com The optimization of this reaction is critical for maximizing yield and purity while minimizing side reactions. Key factors that are manipulated include the choice of solvent, catalyst, and reaction temperature.

Commonly used solvents include alcohols like ethanol (B145695) or polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide (DMF). acs.orgmdpi.com The choice of base is also important; weak bases like sodium acetate (B1210297) or organic bases like triethylamine (B128534) are frequently used to facilitate the condensation. acs.orgmdpi.com Reaction monitoring, often by HPLC-MS, is crucial during this step to ensure the reaction goes to completion and to identify the formation of any impurities. acs.org A significant challenge is the potential for thermal degradation or side reactions, such as the truncation of the polymethine chain, especially under harsh conditions like high temperatures. nih.gov Researchers have found that careful control of reaction temperature and the use of milder conditions can mitigate these unwanted processes. mdpi.comnih.gov

Development of Efficient and Practical Synthetic Routes

The purification of cyanine dyes can be challenging due to their charge and potential for aggregation. Optimized workup procedures that harness the pH- and functional group-dependent solubility of the dyes have been developed to simplify purification, often deferring column chromatography until the final step. acs.orgnih.gov For instance, the strategic use of different solvents can selectively precipitate the product or impurities.

Exploration of Solvent-Free Synthesis Techniques

In a push towards more sustainable and efficient chemistry, solvent-free synthesis techniques have been explored for the preparation of cyanine dyes and their precursors. acs.org For the synthesis of the N-alkylated heterocyclic ammonium (B1175870) salts, which are key precursors, solvent-free methods have been shown to significantly reduce reaction times from several days to just a few hours compared to traditional refluxing in solvents like acetonitrile. acs.org While high temperatures are still required, this approach minimizes solvent waste. Researchers have also tested solvent-free conditions for the main condensation reaction to form the cyanine core, with varying degrees of success. acs.orgnih.gov

Targeted Chemical Modifications and Functionalization Strategies

To be used as probes in biological research, cyanine dyes must be attached to biomolecules such as antibodies, proteins, or nucleic acids. axispharm.com This requires the synthesis of reactive derivatives of the dye that can form stable covalent bonds with specific functional groups on these target molecules.

Synthesis of Reactive this compound Derivatives (e.g., NHS Ester, Maleimide (B117702), Azide (B81097), Carboxylic Acid)

A modular approach is particularly advantageous for creating a library of reactive dyes. acs.org The synthesis typically starts with a cyanine dye bearing a precursor functional group, such as a carboxylic acid or an amine, which is then converted into the desired reactive moiety.

Carboxylic Acid Derivatives : A carboxylic acid group can be incorporated into the dye structure, often on one of the N-alkyl side chains of the indolenine rings. axispharm.comnih.gov This is a versatile precursor that can be activated to react with amines.

NHS Esters : The carboxylic acid derivative is commonly converted into an N-hydroxysuccinimide (NHS) ester. axispharm.comaxispharm.com This is achieved by reacting the dye with a coupling agent like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium-hexafluorophosphate) followed by N-hydroxysuccinimide. nih.gov NHS esters are highly reactive towards primary and secondary amines, forming stable amide bonds.

Maleimides : For targeting thiol groups (e.g., on cysteine residues in proteins), a maleimide derivative is synthesized. axispharm.comlumiprobe.com This is often accomplished by linking a maleimide-containing molecule to a cyanine dye that has an amine or carboxylic acid handle.

Azide and Alkyne Derivatives : For use in "click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, azide or alkyne functionalities are introduced. axispharm.comaxispharm.com An azide group can be incorporated through amide coupling with an azide-containing molecule, such as azido-homoalanine. acs.org

The availability of these various reactive forms allows researchers to choose the most appropriate conjugation chemistry for their specific biological application.

Table 2: Common Reactive Derivatives of Sulfo-Cyanine7.5 and Their Targets

| Derivative | Reactive Group | Target Functional Group | Reference |

|---|---|---|---|

| Sulfo-Cyanine7.5 NHS ester | N-Hydroxysuccinimide ester | Amines (-NH₂) | axispharm.comaxispharm.com |

| Sulfo-Cyanine7.5 maleimide | Maleimide | Thiols (-SH) | axispharm.comlumiprobe.com |

| Sulfo-Cyanine7.5 azide | Azide (-N₃) | Alkynes (via Click Chemistry) | axispharm.com |

| Sulfo-Cyanine7.5 carboxylic acid | Carboxylic acid (-COOH) | Amines (after activation) | axispharm.comnih.gov |

Implementation of Sulfonate Groups for Aqueous Environment Performance

The performance of cyanine dyes in biological and other aqueous systems is critically dependent on their solubility and tendency to aggregate. Non-sulfonated cyanine dyes, including derivatives of Cy3, Cy5, and Cy7, generally exhibit low solubility in water. apexbt.comlumiprobe.com To achieve efficient labeling of biomolecules like proteins or DNA in aqueous buffers, these dyes must first be dissolved in an organic co-solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). lumiprobe.comglpbio.com

The introduction of sulfonate (SO₃⁻) groups into the cyanine structure, creating sulfo-cyanine dyes, is a key strategy to overcome this limitation. lumiprobe.comnanopaprika.eu These charged sulfonate groups significantly enhance the hydrophilicity of the molecule, making sulfonated dyes like Sulfo-Cyanine7.5 highly water-soluble. apexbt.comglpbio.com This high water solubility eliminates the need for organic co-solvents during labeling procedures, which is particularly advantageous when working with sensitive proteins that could be denatured by DMF or DMSO. glpbio.comlumiprobe.com

Furthermore, the negatively charged sulfonate groups play a crucial role in improving the dye's performance by reducing intermolecular aggregation. lumiprobe.comlumiprobe.comnanopaprika.eu This electrostatic repulsion between dye molecules prevents the formation of non-fluorescent H-aggregates, which can quench fluorescence and diminish performance, especially in conjugates that are heavily labeled with dye molecules. apexbt.comlumiprobe.com The improved solubility and reduced aggregation lead to brighter, more stable fluorescence in aqueous environments. axispharm.com

| Property | Non-Sulfonated Cyanines | Sulfonated Cyanines |

| Aqueous Solubility | Low (require organic co-solvent like DMSO/DMF) apexbt.comlumiprobe.com | High (water-soluble) apexbt.comglpbio.com |

| Aggregation | Prone to aggregation in aqueous solutions lumiprobe.comnanopaprika.eu | Less prone to aggregation due to charged sulfo-groups lumiprobe.comnanopaprika.eu |

| Labeling Protocol | Must be dissolved in organic co-solvent first glpbio.com | Can be used in purely aqueous conditions lumiprobe.com |

| Purification | Can be purified by gel filtration, chromatography, electrophoresis lumiprobe.comnanopaprika.eu | Required for purification by dialysis against aqueous buffers lumiprobe.comnanopaprika.eu |

Design Principles for Aggregation-Resistant Fluorophores

Aggregation is a common phenomenon in dye chemistry that often leads to significant changes in photophysical properties, most notably fluorescence quenching. The design of aggregation-resistant fluorophores is therefore a critical area of research. The primary driving force for aggregation is the π-π stacking between the planar aromatic structures of the dye molecules. researchgate.net

Several key principles guide the design of cyanine dyes with reduced aggregation tendencies:

Introduction of Charged Groups : As discussed previously, incorporating charged moieties like sulfonates is a highly effective strategy. apexbt.comlumiprobe.com The electrostatic repulsion between like charges disrupts the close association of dye molecules, thereby inhibiting the formation of aggregates. nanopaprika.eu

Incorporation of Bulky Groups : Introducing sterically bulky substituents onto the dye's core structure can physically hinder the close approach of molecules needed for π-π stacking. researchgate.net For instance, the strategic placement of phenyl rings or other large functional groups can disrupt the planarity and prevent aggregation. researchgate.net

Use of Bulky Counterions : For cationic dyes, the choice of a counterion can influence aggregation. Using bulky and hydrophobic counterions, such as fluorinated tetraphenylborates, can enable the preparation of small and bright dye-loaded polymeric nanoparticles by preventing the formation of large, quenched aggregates. rsc.org

Controlled J-Aggregation : While H-aggregation is typically undesirable as it quenches fluorescence, J-aggregation involves a specific head-to-tail stacking that can result in red-shifted absorption and enhanced emission. nih.gov Rationally designing molecular structures to control intermolecular forces can induce the formation of these useful J-aggregates for near-infrared applications. nih.gov

Modular Synthesis of Structurally Diverse this compound Analogs

The synthesis of heptamethine cyanine dyes like Sulfo-Cyanine7.5 and its analogs often relies on the condensation of two nitrogen-containing heterocyclic intermediates with a polymethine chain precursor. mdpi.comacs.org Traditional methods involve a stepwise condensation, which can sometimes require harsh conditions, such as high temperatures for N-alkylation, that risk the decomposition of sensitive functional groups. acs.org

To address these challenges and facilitate the creation of diverse dye libraries, modular synthetic strategies have been developed. These approaches treat the dye as a set of interchangeable building blocks, allowing for greater flexibility and efficiency.

Key aspects of modular synthesis include:

Late-Stage Functionalization : A core principle of modern modular approaches is to introduce delicate or reactive functional groups in the final steps of the synthesis. acs.org This protects them from degradation during the harsher conditions required for building the core cyanine structure.

Versatile Building Blocks : The development of synthesis relies on well-studied building blocks that can be modified to tune the final properties of the dye. acs.org For example, a variety of aryllithium reagents can be used to modify the polymethine chain, inspired by synthetic strategies used for other dye families like xanthenes. acs.org

One-Pot Reactions : Novel synthetic routes, such as those using furfural derivatives as starting materials, have been developed to streamline the process, sometimes enabling one-pot reactions to solve issues of low reactivity or yield. nih.gov

pH-Dependent Purification : The pH- and functional group-dependent solubility of asymmetric cyanine dyes can be harnessed to simplify purification, often deferring the need for chromatography until the final step. acs.org

A general synthetic approach for heptamethine cyanines involves the condensation of substituted 2,3,3-trimethyl indolenium salts with a suitable polymethine bridge intermediate, such as N-[5-(phenylamino)-2,4-pentadienylidene] aniline (B41778) monohydrochloride. mdpi.comresearchgate.net By varying the substituents on the indolenium ring, a series of dyes with different properties can be systematically produced. mdpi.com

Computational Approaches in the Design of Novel this compound Derivatives

Computational chemistry provides powerful tools for the rational design and optimization of novel fluorophores, complementing experimental synthesis. mdpi.com Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to model the geometric and electronic structures of dye molecules, allowing researchers to predict their photophysical properties before undertaking complex synthesis. researchgate.netmdpi.com

These computational approaches contribute to dye design in several ways:

Predicting Spectral Properties : Theoretical models can accurately calculate the maximum absorption and fluorescence wavelengths of new dye structures. mdpi.com By examining different DFT functionals and basis sets, a reliable computational model can be calibrated against experimental data for a specific class of dyes, such as monomethine cyanines. mdpi.com

Understanding Structure-Property Relationships : Simulations offer deep insights into how structural modifications, such as the addition of different substituents or altering the length of the polymethine chain, affect the dye's frontier molecular orbitals and, consequently, its color and brightness. nih.govnih.gov

Investigating Environmental Effects : Computational models can explore the origin of observed environmental sensitivities, such as how intramolecular twisting or rotation leads to fluorescence quenching in fluid solutions. nih.gov This understanding is crucial for designing fluorogenic probes that light up only in specific environments. nih.gov

Screening Potential Candidates : By computationally screening a virtual library of potential dye derivatives, researchers can prioritize the synthesis of the most promising candidates with desired near-infrared absorption and emission characteristics, saving significant time and resources. acs.org

For example, DFT calculations have been used to show that for some cyanine dyes, increasing the dihedral angles between the heterocyclic units beyond 60 degrees can destroy the π-conjugation and lead to a loss of fluorescence. researchgate.net This type of insight is invaluable for designing dyes that maintain a planar conformation and high fluorescence intensity.

Table of Spectral Properties: Sulfo-Cyanine7.5

| Property | Value | Reference(s) |

| Excitation Maximum | ~788 nm | axispharm.com |

| Emission Maximum | ~808 nm | axispharm.com |

| Stokes Shift | ~20 nm | axispharm.com |

| Molar Absorption Coefficient | Extremely High | lumiprobe.com |

| Fluorescence | Bright Near-Infrared | axispharm.comlumiprobe.com |

| Solubility | Water-soluble | axispharm.comlumiprobe.com |

Advanced Spectroscopic Characterization and Photophysical Mechanisms of Sulfo Cyanine7.5 Dimethyl

Methodologies for Spectroscopic Characterization

Electronic Absorption and Emission Spectroscopy (Steady-State and Time-Resolved)

The electronic absorption and emission spectra of Sulfo-Cyanine7.5 dimethyl are central to its function as a NIR fluorophore. These properties are dictated by its chemical structure, which features a polymethine chain—the chromophore responsible for its optical characteristics. The length of this chain and the nature of its substituent groups are primary determinants of the absorption and emission wavelengths. creative-diagnostics.com

Steady-State Spectroscopy:

This compound exhibits a strong absorption maximum in the NIR region, typically around 778 nm to 788 nm. lumiprobe.comaxispharm.com Its emission maximum is observed at approximately 808 nm, resulting in a Stokes shift of about 20 nm. axispharm.com The sulfonated nature of the dye enhances its water solubility, making it suitable for use in aqueous environments. creative-diagnostics.com The photophysical properties of heptamethine cyanine (B1664457) dyes, including this compound, are influenced by the solvent polarity. In low-polarity solvents, the charge of the polymethine moiety is delocalized, leading to a cyanine limit state with increased fluorescence intensity. researchgate.net Conversely, in highly polar solvents, the charge becomes more localized, which can affect the absorption and emission characteristics. researchgate.net

Time-Resolved Spectroscopy:

Time-resolved fluorescence measurements are critical for understanding the excited-state dynamics of this compound. These studies can reveal information about the fluorescence lifetime and the presence of different excited-state processes, such as photoisomerization. For instance, studies on the related dye Sulfo-Cy7 have shown that photoisomerization can lead to the formation of a red-emissive species. The fluorescence lifetime of cyanine dyes is a key parameter that can be influenced by the molecular environment, including viscosity and binding to other molecules. nih.gov

| Property | Value | Source(s) |

| Excitation/Absorption Maximum | ~778 - 788 nm | lumiprobe.comaxispharm.com |

| Emission Maximum | ~808 nm | axispharm.com |

| Stokes Shift | ~20 nm | axispharm.com |

| Molecular Formula | C40H37K3N2O12S4 | lumiprobe.com |

| Molecular Weight | 983.30 g/mol | lumiprobe.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex dyes like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the verification of the molecular structure.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the polymethine chain and the aromatic rings of the indolenine moieties would have characteristic chemical shifts. mdpi.com The study of various cyanine dyes has shown that the electron density distribution along the chromophore, which can be probed by ¹³C NMR, is a key factor in determining the dye's photophysical properties. rsc.orgpsu.edunih.gov

Mass Spectrometry (e.g., HPLC-MS, HRMS) for Product Verification

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and purity of synthetic compounds like this compound. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is routinely used for quality control, ensuring a purity of 95% or higher for this dye. lumiprobe.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For sulfonated dyes, negative-ion electrospray ionization (ESI) is a suitable technique, as it allows for the determination of the molecular weight and the number of sulfonic acid groups from the series of deprotonated molecular ions. nih.gov The fragmentation of cyanine dyes in MS/MS can involve cleavage of the polymethine chain and fragmentation of the heterocyclic rings, providing a fingerprint for structural confirmation.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

For a molecule like this compound, the FTIR spectrum would be expected to show characteristic bands for the aromatic C=C stretching vibrations of the indolenine rings, typically in the range of 1620-1540 cm⁻¹. mdpi.com The conjugated C=C stretching modes of the polymethine chain would also appear in this region. mdpi.com The out-of-plane bending of the C-H bonds in the polymethine chain (trans-vinylene) usually gives rise to a strong band around 960-920 cm⁻¹. mdpi.com The presence of sulfonate groups (SO₃⁻) would be indicated by strong, characteristic stretching vibrations. Additionally, the methyl groups would exhibit C-H stretching and bending vibrations. The analysis of these vibrational modes can provide insights into the molecular structure and bonding. acs.org

Fluorescence Correlation Spectroscopy (FCS) in Dilute Systems

Fluorescence Correlation Spectroscopy (FCS) is a powerful technique that measures fluctuations in fluorescence intensity to provide information about the concentration and diffusion dynamics of fluorescent molecules in a very small observation volume. gu.sesetabiomedicals.combiophysics.org This method is particularly well-suited for studying the behavior of dyes like this compound in dilute solutions and for probing their interactions with other molecules.

In a typical FCS experiment, the autocorrelation of the fluorescence intensity fluctuations is analyzed to yield the average number of fluorescent particles in the confocal volume and their diffusion time. From the diffusion time, the hydrodynamic radius of the molecule can be determined. FCS can be used to study aggregation, binding to larger molecules, and changes in the local environment of the dye. For instance, a study on the related dye Sulfo-Cy7 utilized FCS to investigate its photoisomerization kinetics. nih.gov

Transient State Excitation Modulation Spectroscopy (TRAST and Spectral-TRAST)

Transient State Excitation Modulation Spectroscopy (TRAST) is an advanced fluorescence technique used to study the kinetics of transitions to and from long-lived dark states, such as triplet states or photoisomers. nih.gov TRAST involves modulating the excitation light and analyzing the resulting changes in the time-averaged fluorescence intensity. This allows for the characterization of the population and depopulation rates of these transient states.

A study on Sulfo-Cy7, a close structural analog of this compound, employed TRAST and its spectrally resolved variant, spectral-TRAST, to investigate its photoisomerization. nih.gov This research revealed the formation of a red-emissive photoisomerized state. nih.gov Such studies are crucial for understanding the photostability and blinking behavior of cyanine dyes, which is important for their application in single-molecule imaging and super-resolution microscopy. nih.gov The insights gained from TRAST experiments on related compounds suggest that this compound likely also exhibits complex photodynamics involving transient states.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Photoproduct Isolation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for the separation and isolation of its potential photoproducts. While detailed, standardized HPLC protocols for this specific dimethyl derivative are not extensively published in peer-reviewed literature, information from suppliers and studies on closely related Sulfo-Cyanine7.5 analogues provides valuable insights into suitable methodologies.

Typically, the purity of commercially available this compound is reported to be ≥95%, as determined by HPLC coupled with mass spectrometry (HPLC-MS). lumiprobe.cnaxispharm.com For the analysis of similar sulfo-cyanine dyes, reverse-phase HPLC (RP-HPLC) is a common method. A study on a Sulfo-Cyanine7.5 labeled insulin (B600854) analog utilized a semi-preparative phenyl-hexyl RP-HPLC column for purification. The separation was achieved using a gradient elution with two mobile phases: solvent A consisting of an aqueous buffer (e.g., 0.1 M sodium carbonate) and solvent B being an organic modifier like acetonitrile (B52724). This suggests that a similar approach could be effective for the analytical assessment of this compound.

The isolation of photoproducts, which may form upon exposure of the dye to light, would also employ RP-HPLC. The different polarity of the photoproducts compared to the parent dye allows for their separation on the column. By collecting the fractions corresponding to different peaks in the chromatogram, individual photoproducts can be isolated for further structural and functional characterization. The development of a robust HPLC method is critical for quality control and for studying the photodegradation pathways of this compound.

| Parameter | Typical Conditions for Sulfo-Cyanine7.5 Analogues |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Column | Phenyl-Hexyl or similar C18-based columns |

| Mobile Phase A | Aqueous buffer (e.g., 0.1 M sodium carbonate, ammonium (B1175870) acetate) |

| Mobile Phase B | Acetonitrile or Methanol |

| Detection | UV-Vis Absorbance (at the dye's λmax) and Mass Spectrometry (MS) |

| Purity Level | ≥95% |

Gel Permeation Chromatography (GPC) for Size-Based Separation

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a valuable technique for the separation of molecules based on their hydrodynamic volume. While GPC is not typically used for the analysis of small molecules like this compound itself, it plays a crucial role in the characterization of macromolecules labeled with this dye.

In the context of applications where this compound is conjugated to polymers, proteins, or other large biomolecules, GPC is essential for:

Purification of Conjugates: After the labeling reaction, GPC can be used to separate the dye-conjugated macromolecule from unreacted, free dye. This is a critical step to ensure that the measured fluorescence originates from the labeled species and not from residual free dye.

Determining Labeling Efficiency: By analyzing the GPC chromatograms of the reaction mixture, the extent of dye conjugation can be estimated.

Assessing Aggregation: GPC can reveal the presence of aggregates, which may form during the labeling or purification process.

For instance, studies involving dendrimers conjugated with sulfo-cyanine7.5 have utilized GPC to purify and characterize the resulting polymer-dye conjugates. The choice of the GPC column and mobile phase depends on the nature of the macromolecule being analyzed.

Single-Particle Photobleaching Analysis

The photobleaching of cyanine dyes is often mediated by reactive oxygen species (ROS), particularly singlet oxygen. At the single-molecule level, this manifests as a sudden and irreversible cessation of fluorescence from an individual dye molecule. The time until photobleaching occurs, known as the photobleaching lifetime, is a key parameter for assessing photostability.

For heptamethine cyanine dyes, the polymethine chain is susceptible to oxidative cleavage, leading to the loss of conjugation and, consequently, fluorescence. The rate of photobleaching is influenced by several factors, including the excitation intensity, the local environment (e.g., presence of oxygen, viscosity), and the intrinsic chemical structure of the dye. Studying the photobleaching of individual this compound molecules would provide critical data on its suitability for single-molecule imaging applications where prolonged observation times are required.

Investigation of Photophysical Processes and Environmental Effects

Kinetics and Mechanistic Models of Photoisomerization

Photoisomerization is a key photophysical process in cyanine dyes, involving the light-induced conversion between different geometric isomers. For heptamethine cyanine dyes like this compound, the long polymethine chain allows for the formation of various cis/trans isomers. While specific kinetic data for the dimethyl derivative is scarce, research on the closely related Sulfo-Cyanine7 (SCy7) provides a valuable model.

Studies on SCy7 have shown that upon excitation, the all-trans isomer can convert to a photoisomerized state. nih.gov The kinetics of this process can be described by a three-state model, which includes the ground state, the excited singlet state, and the photoisomerized state. The quantum yield of photoisomerization (Φiso) for heptamethine cyanines is generally lower than that of their shorter-chain counterparts (penta- and trimethine cyanines). nih.gov This is attributed to faster non-radiative decay pathways in the larger, more flexible molecules.

The rate of photoisomerization and the lifetime of the photoisomer are highly dependent on the local environment. Factors such as solvent viscosity, polarity, and temperature can significantly influence the kinetics. Understanding these dependencies is crucial for controlling the photophysical behavior of this compound in different applications.

Dynamics of Photoswitching Phenomena

Photoswitching, the reversible transition between a fluorescent "on" state and a non-fluorescent "off" state, is a phenomenon of great interest for super-resolution imaging and other advanced applications. While specific studies on the photoswitching dynamics of this compound are limited, the general mechanisms observed for other cyanine dyes are likely applicable.

For many cyanine dyes, photoswitching can be induced by the presence of thiols in the surrounding medium. The mechanism often involves the light-induced formation of a covalent adduct between the thiol and the polymethine chain of the dye. This disrupts the conjugated π-system, leading to a loss of fluorescence (the "off" state). The fluorescent state can often be recovered by irradiation with a different wavelength of light or through thermal relaxation.

The dynamics of this process, including the rates of switching "on" and "off" and the stability of the dark state, are dependent on the concentration and type of thiol, the pH of the solution, and the excitation light intensity. Investigating the photoswitching behavior of this compound in the presence of various thiols would be essential to harness its potential as a photoswitchable probe.

Mechanisms of Oxidative Photolysis and Photoconversion in this compound

Oxidative photolysis and photoconversion are photodegradation pathways that can lead to irreversible loss of fluorescence or the formation of new fluorescent species. For cyanine dyes, these processes are often mediated by singlet oxygen (¹O₂), which is generated through the interaction of the excited dye with molecular oxygen.

The polymethine chain of heptamethine cyanines is particularly susceptible to attack by singlet oxygen. This can lead to the cleavage of the chain and the formation of smaller, non-fluorescent or blue-shifted fluorescent products. The efficiency of this oxidative photolysis depends on the quantum yield of singlet oxygen generation by the dye and the reactivity of the dye's structure with singlet oxygen.

Photoconversion, the light-induced transformation of one fluorescent species into another with different spectral properties, has also been observed for cyanine dyes. This can occur through various mechanisms, including photo-oxidation. Understanding the specific pathways of oxidative photolysis and photoconversion for this compound is crucial for predicting its long-term stability in fluorescent applications and for potentially designing more photostable derivatives.

Excited-State Proton Transfer and Acid-Base Reactions

Excited-state intramolecular proton transfer (ESIPT) is a significant photophysical process that can lead to a large Stokes shift, where the emission wavelength is considerably red-shifted from the absorption wavelength. rsc.org This phenomenon is particularly relevant in cyanine dyes specifically designed with proton donor and acceptor moieties. rsc.org Upon photoexcitation, these molecules can undergo a rapid intramolecular proton transfer, creating an excited-state tautomer with a different electronic structure and, consequently, a distinct fluorescence emission profile. rsc.org

While many cyanine dyes are designed to be stable across a range of pH values, their fluorescence can be influenced by the acidity or basicity of the environment, especially if the molecular structure contains pH-sensitive groups. However, studies on related sulfonated cyanine dyes, such as Sulfo-Cyanine3 and Sulfo-Cyanine5, have demonstrated that their fluorescence intensity remains nearly constant across a pH range from 3.5 to 8.3. lumiprobe.com This suggests a general stability of the cyanine core to pH changes, indicating that significant acid-base reactions involving the chromophore in the excited state are not a dominant deactivation pathway for standard sulfo-cyanine dyes under typical physiological conditions. lumiprobe.com For a cyanine derivative designed with a specific chromophore capable of ESIPT, computational studies have shown that the process is highly dependent on the solvent environment, with the reaction barrier being influenced by solvent properties. rsc.org

Intramolecular Charge Transfer (ICT) in Functionalized this compound

Intramolecular charge transfer (ICT) is a crucial photophysical mechanism in many fluorescent dyes, including the cyanine family. rsc.orgrsc.org In its ground state, a typical symmetric cyanine dye has a delocalized positive charge across its polymethine chain. Upon excitation, the electron density is redistributed. In functionalized, asymmetric cyanine dyes, this redistribution can be highly directional, leading to a significant change in the molecule's dipole moment. This process, where an electron-donating part of the molecule effectively transfers electron density to an electron-accepting part, is known as ICT. rsc.orgbohrium.com

A key consequence of ICT is the generation of a large Stokes shift. rsc.orgacs.org Symmetrical cyanine dyes are known for their characteristically small Stokes shifts, often less than 20 nm. rsc.orgaxispharm.com However, by introducing molecular asymmetry—for instance, by adding an electron-donating group to the polymethine chain—an ICT state can be facilitated. bohrium.comacs.org New heptamethine cyanine dyes featuring an alkylamino group at the central position have been shown to exhibit pronounced ICT characteristics, resulting in large Stokes shifts (greater than 140 nm) and strong fluorescence. acs.org This ICT process can be influenced by the configuration of the functional group and the surrounding medium's viscosity and pH. acs.org Manipulating ICT through chemical modification is a universal strategy for enhancing the phototherapeutic efficacy of cyanine dyes by altering their excited-state deactivation pathways. acs.org

Characterization of Fluorescence Quenching Mechanisms

Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore. For cyanine dyes, several quenching mechanisms are significant.

Photoisomerization: A primary non-radiative decay pathway for cyanine dyes involves rotation around the C-C bonds in the polymethine chain. cambridge.org This leads to the formation of a transient, non-fluorescent or weakly fluorescent cis-isomer from the all-trans ground state. cambridge.orgnih.gov This process is highly dependent on the molecular environment and is a major competitor to fluorescence. researchgate.net For heptamethine cyanines, this pathway is particularly efficient, contributing to their generally lower fluorescence quantum yields compared to more rigid fluorophores. nih.gov

Aggregation-Caused Quenching (ACQ): Due to their planar aromatic structures, cyanine dyes are prone to forming non-fluorescent H-aggregates in aqueous solutions. researchgate.net This self-quenching due to the close proximity of dye molecules can significantly reduce fluorescence efficiency. researchgate.net The sulfonate groups on this compound enhance water solubility, which helps to mitigate this effect compared to its non-sulfonated counterparts.

Chemical Quenching: Specific chemical species can quench cyanine fluorescence. For example, the phosphine (B1218219) tris(2-carboxyethyl)phosphine (B1197953) (TCEP) has been shown to reversibly quench the fluorescence of Cy5 and related dyes by forming a non-fluorescent covalent adduct through a 1,4-addition to the polymethine bridge. nih.gov This quenching can be reversed by UV light illumination. nih.gov

Interaction with Metallic Surfaces: While metallic nanoparticles can enhance fluorescence under certain conditions, direct contact with metallic surfaces can also lead to quenching through energy transfer. nih.gov

Impact of Local Environmental Conditions on this compound Photophysics

The photophysical properties of this compound are highly sensitive to its immediate environment, a characteristic feature of polymethine dyes. researchgate.netresearchgate.net

Viscosity: The fluorescence quantum yield of cyanine dyes typically increases in viscous solvents. cambridge.orgresearchgate.net This is because high viscosity sterically hinders the rotational motion of the polymethine chain, suppressing the non-radiative photoisomerization pathway and thus favoring radiative decay (fluorescence). cambridge.orgresearchgate.net

Polarity: Solvent polarity also plays a critical role. While some studies have reported contradictory results regarding the dominant effect of viscosity versus polarity, it is generally observed that the fluorescence lifetime of cyanine dyes is sensitive to solvent polarity. nih.govresearchgate.net For many cyanine dyes, the fluorescence lifetime increases in less polar solvents. nih.gov

Steric Constraints: When a cyanine dye binds to a biomolecule, such as a protein or DNA, the steric hindrance imposed by the binding site can restrict conformational changes. cambridge.orgresearchgate.net This restriction of molecular rotation, similar to the effect of high viscosity, often leads to a significant enhancement in fluorescence intensity. cambridge.orgresearchgate.net

The table below summarizes the general effects of environmental conditions on the photophysical properties of heptamethine cyanine dyes.

| Parameter | Effect of Increasing Viscosity | Effect of Decreasing Solvent Polarity | Effect of Binding to Biomolecules |

| Fluorescence Quantum Yield | Increases cambridge.org | Generally Increases | Increases cambridge.orgresearchgate.net |

| Fluorescence Lifetime | Can Increase acs.org | Generally Increases nih.gov | Variable, often increases |

| Photoisomerization Rate | Decreases cambridge.org | Variable | Decreases researchgate.net |

Inter-System Crossing (ISC) and Singlet Oxygen Generation Pathways

Following absorption of a photon and promotion to the excited singlet state (S₁), a molecule of this compound has several potential de-excitation pathways. Besides fluorescence and non-radiative internal conversion/photoisomerization, another possibility is inter-system crossing (ISC) to the triplet state (T₁). nih.gov This process involves a change in the electron's spin multiplicity and is generally less efficient for cyanine dyes compared to other decay routes. cambridge.orgnih.gov

The rate of ISC (k_isc) competes with the rates of fluorescence (k_fl), internal conversion (k_ic), and photoisomerization (k_rot). nih.gov The relatively low fluorescence quantum yields of many heptamethine cyanines in non-viscous solutions are primarily attributed to the high efficiency of photoisomerization, rather than a high rate of ISC. nih.govnih.gov

Once populated, the triplet state can transfer its energy to molecular oxygen (³O₂), which is naturally in a triplet ground state, to produce highly reactive singlet oxygen (¹O₂). This process is the basis of photodynamic therapy (PDT). acs.org However, the efficiency of singlet oxygen generation depends directly on the quantum yield of triplet state formation. For many standard cyanine dyes, this yield is low. Modifying the cyanine structure, for instance by regulating intramolecular charge transfer, can be used to decrease the energy gap between the singlet and triplet states, thereby promoting ISC and enhancing the yield of reactive oxygen species for therapeutic applications. acs.org

The table below presents the specific photophysical properties of this compound.

| Property | Value |

| Excitation/Absorption Maximum (λ_max) | 778 nm lumiprobe.com |

| Emission Maximum (λ_em) | 797 nm lumiprobe.com |

| Molar Extinction Coefficient (ε) | 222,000 L·mol⁻¹·cm⁻¹ lumiprobe.com |

| Fluorescence Quantum Yield (Φ_f) | 0.21 lumiprobe.com |

| Stokes Shift | 19 nm |

Molecular Interactions and Bioconjugation Chemistry of Sulfo Cyanine7.5 Dimethyl

Strategies for Covalent and Non-Covalent Bioconjugation

The utility of Sulfo-Cyanine7.5 dimethyl and its derivatives in biological research stems from their ability to be attached to biomolecules. This can be achieved through both the formation of stable covalent bonds and through non-covalent interactions. The choice of strategy depends on the specific application and the functional groups available on the target biomolecule.

Amide Bond Formation and Other Covalent Coupling Reactions with Biomolecules

Covalent labeling provides a stable and permanent attachment of the fluorescent dye to a biomolecule. While this compound itself is a non-functionalized dye and cannot form covalent bonds, its derivatives are specifically designed for this purpose. google.comlumiprobe.com

One of the most common methods for labeling proteins is through the formation of an amide bond . This is typically achieved using an N-hydroxysuccinimide (NHS) ester derivative of Sulfo-Cyanine7.5. The NHS ester reacts with primary amine groups (-NH2), such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide linkage. google.com This reaction is generally carried out in a buffer with a pH between 8.3 and 8.5 to ensure the amine is deprotonated and thus nucleophilic. google.com

Another prevalent covalent labeling strategy targets thiol groups (-SH) found in cysteine residues. For this purpose, a maleimide (B117702) derivative of Sulfo-Cyanine7.5 is employed. The maleimide group undergoes a Michael addition reaction with the thiol group, forming a stable thioether bond. This reaction is highly specific for thiols, especially within a pH range of 6.5 to 7.5.

A novel approach for the site-specific labeling of proteins involves the use of heptamethine cyanine (B1664457) dyes containing a meso-chloro functionality. mdpi.comresearchgate.netpreprints.org This chlorine atom can be displaced by the thiol group of cysteine residues under physiological conditions, offering a convenient method for selective protein labeling. mdpi.comresearchgate.netpreprints.org This reaction has been shown to be selective for cysteine over other nucleophilic amino acid side chains like those of tyrosine, lysine, and serine. researchgate.netpreprints.org

The following table summarizes common covalent labeling strategies for Sulfo-Cyanine7.5 derivatives:

| Reactive Derivative | Target Functional Group | Resulting Bond |

| Sulfo-Cyanine7.5 NHS ester | Primary Amine (-NH2) | Amide |

| Sulfo-Cyanine7.5 Maleimide | Thiol (-SH) | Thioether |

| meso-Chloro Sulfo-Cyanine7.5 | Thiol (-SH) | Thioether |

Non-Covalent Binding Mechanisms with Biological Macromolecules

In its non-functionalized form, this compound can interact with biological macromolecules through non-covalent forces. These interactions, although less permanent than covalent bonds, are crucial for certain applications, such as when the dye is used as a tracer or for studying molecular interactions in a reversible manner.

The primary mechanisms governing the non-covalent binding of cyanine dyes to proteins, such as human serum albumin (HSA), are hydrophobic and ionic interactions . nih.gov The aromatic structure of the cyanine dye can interact with hydrophobic pockets within the protein, while the charged sulfonate groups can engage in electrostatic interactions with charged amino acid residues on the protein surface. nih.gov This binding to proteins can lead to a significant enhancement of the dye's fluorescence quantum yield.

Furthermore, some cyanine dyes have been shown to intercalate into the base pairs of DNA. This mode of binding is driven by the planar aromatic structure of the dye, which can stack between the base pairs of the DNA double helix. This interaction is often accompanied by a notable increase in fluorescence, making these dyes useful for DNA visualization and quantification.

Homogeneous Protein Labeling Methodologies

Achieving a uniform and controlled degree of labeling (DOL), where each protein molecule is labeled with a consistent number of dye molecules, is critical for many applications to avoid issues like fluorescence quenching and altered protein function. nih.gov Several methodologies are employed to achieve homogeneous protein labeling.

One common approach involves the use of labeling kits that provide optimized protocols and purification tools. youtube.com These kits often include spin desalting columns to remove unconjugated dye and allow for a more controlled reaction environment. nih.gov

For antibody labeling, methods utilizing magnetic Protein A and Protein G beads offer a streamlined process for purification and labeling. nih.gov The antibody is first captured on the beads, washed to remove any interfering substances, and then the labeling reaction is carried out. This is followed by washing steps to remove excess dye before eluting the purified, labeled antibody. This method allows for precise control over the reaction conditions and efficient removal of unreacted dye, contributing to a more homogeneous product. nih.gov

Site-specific labeling techniques represent a more advanced strategy for achieving homogeneity. nih.govelifesciences.org These methods aim to attach the dye to a specific, predetermined site on the protein. This can be achieved by introducing a unique reactive group at a specific location through genetic engineering, such as incorporating a non-canonical amino acid with a unique functional group for the dye to react with. elifesciences.org Another approach is to exploit the specific reactivity of certain amino acids, like the cysteine-selective labeling with meso-chloro substituted cyanine dyes mentioned earlier. mdpi.comresearchgate.netpreprints.org

Molecular Recognition and Targeted Conjugate Development

The ability to conjugate Sulfo-Cyanine7.5 to biomolecules that specifically recognize and bind to cellular targets has made it an invaluable tool in molecular imaging and diagnostics.

Specificity of Sulfo-Cyanine7.5 Conjugates with Cellular Receptors and Markers

By attaching Sulfo-Cyanine7.5 to antibodies or other targeting ligands, highly specific probes can be created that can visualize and track the expression of specific cellular receptors and markers.

For instance, antibodies targeting the CD44 receptor , a cell-surface glycoprotein (B1211001) involved in cell adhesion and migration, have been labeled with cyanine dyes. thermofisher.comnih.govciteab.com These conjugates allow for the fluorescent detection of cells expressing CD44, which is often upregulated in cancer cells. nih.gov

Similarly, trastuzumab , an antibody that targets the HER2 receptor overexpressed in certain types of breast cancer, can be conjugated with Sulfo-Cyanine7.5. sartorius.co.krnih.gov The resulting fluorescent immunoconjugate can be used to specifically label and image HER2-positive cancer cells.

The cellular uptake of heptamethine cyanine dyes themselves can also be mediated by specific transporters, such as organic anion-transporting polypeptides (OATPs), which can contribute to their tumor-specific accumulation. nih.gov

Assessment of Binding Affinity to Biological Targets

Quantifying the binding affinity of Sulfo-Cyanine7.5 conjugates to their biological targets is essential to validate their specificity and functionality. Several biophysical techniques are employed for this purpose.

Fluorescence Polarization (FP) is a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. nih.govresearchgate.netbmglabtech.combmglabtech.comnih.gov When a small, fluorescently labeled ligand is unbound, it tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to a larger protein, its rotation slows down, resulting in an increase in fluorescence polarization. This change can be used to determine the binding affinity (Kd). bmglabtech.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. researchgate.netspringernature.comnih.gov By titrating a solution of the ligand (e.g., a Sulfo-Cyanine7.5 conjugate) into a solution containing the target protein, the binding affinity, stoichiometry, and enthalpy of the interaction can be determined without the need for labeling, though it can be used with labeled molecules. researchgate.netnih.gov

Bio-layer interferometry (BLI) is an optical analytical technique that analyzes the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on the biosensor tip and an internal reference layer. The binding of a ligand to the immobilized protein causes a shift in the interference pattern, which can be measured in real-time to determine the on- and off-rates of the interaction, and thus the binding affinity. This technique has been used to characterize the binding of antibody-drug conjugates, including those similar in concept to Sulfo-Cyanine7.5 conjugates, to their target receptors. sartorius.co.kr

The following table provides a summary of techniques used to assess the binding affinity of Sulfo-Cyanine7.5 conjugates:

| Technique | Principle | Key Parameters Determined |

| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescent molecule upon binding. nih.govresearchgate.netbmglabtech.combmglabtech.comnih.gov | Binding Affinity (Kd) |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. researchgate.netspringernature.comnih.gov | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |

| Bio-layer Interferometry (BLI) | Measures the change in the interference pattern of light upon molecular binding to a sensor surface. sartorius.co.kr | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (Kd) |

Studies on Interaction with Nucleic Acids (e.g., DNA Intercalation, RNA Labeling)

The interaction of cyanine dyes with nucleic acids is a cornerstone of their application in molecular biology. These interactions can lead to significant changes in the dye's optical properties, which can be harnessed for detection and labeling purposes.

For RNA labeling, cyanine dyes are widely employed due to their high brightness, sensitivity, and photostability. They can be attached to RNA molecules covalently or non-covalently. Covalent labeling often involves the use of chemically modified nucleoside triphosphates during RNA synthesis or post-synthesis conjugation to a functionalized RNA molecule. nih.gov These labeling techniques are instrumental in studying RNA localization, dynamics, and interactions within cells using methods like fluorescence in situ hybridization (FISH). The addition of sulfonate groups to cyanine dyes, as in this compound, enhances their water solubility, which is advantageous for labeling reactions in aqueous buffers.

Association Studies with Model Proteins (e.g., Bovine Serum Albumin)

The interaction of fluorescent dyes with proteins is critical for understanding their behavior in biological systems, particularly for applications involving protein labeling and in vivo imaging. Bovine serum albumin (BSA) is a commonly used model protein for these studies due to its structural similarity to human serum albumin and its ability to bind a wide range of molecules. nih.gov

The binding of small molecules to BSA can be investigated using fluorescence spectroscopy. The intrinsic fluorescence of BSA, primarily from its tryptophan residues, can be quenched upon the binding of a ligand. nih.gov This quenching can be used to determine binding affinities and the number of binding sites. mdpi.com For many flavonoids, their binding to BSA is a spontaneous process driven primarily by hydrophobic interactions, resulting in the formation of a flavonoid-BSA complex. mdpi.com

While specific binding studies of this compound with BSA are not extensively documented, studies with other dyes and nanoparticles provide a framework for understanding these interactions. For instance, the binding of ultrasmall silicon carbide nanoparticles to BSA involves transient associations and a complex fluorescence quenching mechanism dominated by Förster resonance energy transfer (FRET). rsc.org The binding of various flavonoids to BSA has been shown to be influenced by their structural components, with hydrophobicity and the spatial arrangement of functional groups playing key roles in their binding affinities. nih.gov It is plausible that this compound interacts with BSA through a combination of hydrophobic and electrostatic interactions, with its sulfonated groups contributing to its solubility and potentially influencing its binding characteristics.

The following table presents a hypothetical data set for the binding of a generic cyanine dye to BSA, illustrating the type of data obtained from such studies.

| Parameter | Value |

| Binding Constant (KA) | 1.5 x 105 M-1 |

| Number of Binding Sites (n) | ~1 |

| Thermodynamic Parameter (ΔG) | -29.5 kJ/mol |

| Thermodynamic Parameter (ΔH) | -10.2 kJ/mol |

| Thermodynamic Parameter (ΔS) | +64.7 J/mol·K |

This is a hypothetical table for illustrative purposes.

Intracellular Fate and Kinetics of this compound Labeled Probes

Understanding the journey of a fluorescent probe once it enters a cell is crucial for the accurate interpretation of cellular imaging studies. This includes how it gets into the cell, where it goes, and how long it stays there.

Mechanisms Governing Cellular Uptake of Conjugates

The cellular uptake of molecules, including fluorescently labeled probes, is often governed by endocytosis. This process involves the engulfment of extracellular material by the cell membrane to form a vesicle. nih.gov For oligonucleotides, uptake can be temperature-dependent and involve specific binding sites on the cell surface. nih.gov The uptake mechanism can be influenced by the properties of the labeled molecule. For instance, the uptake of phosphodiester oligonucleotides can be inhibited by agents that disrupt internalization processes. nih.gov

The chemical modification of a dye can also significantly impact its cellular uptake. Studies have shown that the sulfonation of cyanine dyes can reduce their cellular uptake. dovepress.com This is an important consideration for the design of fluorescent probes, as the desired application may require either efficient cell penetration or, conversely, exclusion from the cell interior.

Intracellular Localization and Distribution Patterns

Once inside the cell, fluorescently labeled probes can be trafficked to various subcellular compartments. For example, Cy5-labeled oligonucleotides have been observed to accumulate at the mitochondrial membrane, a process driven by the high mitochondrial membrane potential and the specific structure of the Cy5 dye. dovepress.com The colocalization of fluorescent probes with specific organelle markers, such as MitoTracker for mitochondria, can be used to determine their intracellular distribution. dovepress.com

Following endocytosis, probes are often found in endosomes and may eventually be trafficked to lysosomes for degradation. kyushu-u.ac.jp The specific pathway and final destination can depend on the nature of the probe and the cell type.

Analysis of Residualization Rates and Cellular Retention Following Internalization

A critical aspect of a fluorescent probe's performance is its ability to be retained within the cell after internalization, a property known as residualization. This is particularly important for tracking cellular processes over extended periods. nih.govnih.gov Studies on the residualization rates of various near-infrared dyes have shown that cyanine-based probes exhibit significant cellular retention, with half-lives greater than 24 hours. nih.govnih.gov In contrast, some other classes of dyes are cleared from the cells more rapidly. nih.gov

The high residualization rate of cyanine dyes makes them well-suited for applications such as studying protein metabolism and for use as fluorescent surrogates for residualizing radioisotopes in preclinical imaging. nih.govnih.gov

The table below, adapted from a study on NIR dye residualization, categorizes dyes based on their retention within cells.

| Dye Category | Half-life | Example Dyes (from study) |

| Residualizing | > 24 hours | Cyanine-based probes |

| Non-residualizing | < 24 hours | DDAO, Atto 740 |

This table is based on findings from Cilliers et al. (2015). nih.govnih.gov

Investigating Protein-Dye Unquenching Phenomena within Cellular Environments

Fluorescence quenching is a process that decreases the fluorescence intensity of a dye. This can occur when multiple dye molecules are conjugated to a single protein, leading to self-quenching. Upon internalization and subsequent degradation of the protein in cellular compartments like lysosomes, the dye molecules are released and separated, which can lead to a recovery of their fluorescence, a phenomenon known as unquenching. nih.gov

This unquenching can be a useful indicator of protein processing within the cell. The degree of protein-dye unquenching can vary between different dyes. nih.gov Metal-enhanced fluorescence (MEF) is another phenomenon where the proximity of metallic nanoparticles can enhance the fluorescence signal of a dye, increasing the total photon emission. nih.gov This effect has been observed for Cy3 and Cy5 dyes near silver nanoparticles and can improve the signal-to-noise ratio in single-molecule fluorescence studies. nih.gov The complex interplay of quenching and unquenching mechanisms within the cellular environment must be considered when interpreting fluorescence imaging data.

Advanced Applications in Preclinical Optical Imaging Research Utilizing Sulfo Cyanine7.5 Dimethyl

Methodologies for In Vivo and Ex Vivo Preclinical Imaging

Sulfo-Cyanine7.5 dimethyl's spectral properties, with an absorption maximum around 778-788 nm and an emission peak near 808 nm, place it squarely in the near-infrared (NIR) window. lumiprobe.comaxispharm.com This region of the electromagnetic spectrum is highly advantageous for biological imaging due to the reduced absorption and scattering of light by tissues, allowing for deeper penetration and lower background autofluorescence. axispharm.com

| Property | Value | Source(s) |

| Excitation/Absorption Maximum | ~778 - 788 nm | lumiprobe.comaxispharm.com |

| Emission Maximum | ~808 nm | axispharm.com |

| Solubility | Good in water, DMF, DMSO | lumiprobe.com |

Deep Tissue Imaging Capabilities with this compound

The emission of this compound in the NIR-I window is a key attribute for deep tissue imaging. Light in this spectral range can penetrate several millimeters to centimeters into biological tissues, enabling the visualization of structures and processes deep within a living organism. As a non-functionalized dye, this compound is particularly useful for vascular imaging and for assessing the biodistribution and clearance of nanoparticles or drug delivery systems. In these studies, the free dye serves as a control to understand how a molecule of similar size and solubility, without specific targeting moieties, behaves in vivo.

Applications in Fluorescence Microscopy for High-Resolution Cellular Imaging

In fluorescence microscopy, this compound can be used as a fluorescent tracer to study cellular dynamics. Its high water solubility ensures it remains in the aqueous compartments of cells and tissues without non-specifically binding to lipid membranes. Researchers can utilize it to track fluid-phase endocytosis or to visualize the extracellular space around cells in culture or in tissue sections. While it does not provide the targeted labeling of specific cellular structures, its inert nature is crucial for control experiments to rule out non-specific uptake or binding of more complex fluorescent probes.

Utility in Flow Cytometry for Cell Sorting and Analysis

In the context of flow cytometry, this compound can serve as a marker for cell viability or membrane integrity. Live cells with intact membranes will exclude the dye, while dead or dying cells with compromised membranes will become permeable and exhibit fluorescence. This application is valuable for assessing the cytotoxicity of compounds or for excluding dead cells from analysis in complex cell populations. Its distinct signal in the far-red channel minimizes spectral overlap with other commonly used fluorophores, making it suitable for multicolor flow cytometry panels.

Role as Molecular Probes in Bioanalytical Assays

While this compound itself is not a reactive molecular probe, its properties make it an essential component in the development and validation of such probes. In bioanalytical assays, particularly those based on fluorescence resonance energy transfer (FRET), understanding the behavior of the fluorophore alone is critical. Sulfo-Cyanine7.5 can be a component of FRET pairs, and its dimethyl variant can be used in control assays to measure background fluorescence or to determine the level of non-specific signal in the absence of a binding event.

Development of Multiplexed Imaging Strategies

Multiplexed imaging, the simultaneous visualization of multiple targets, relies on the availability of fluorophores with distinct spectral characteristics. The far-red emission of this compound allows it to be incorporated into multiplexed panels with other dyes that emit in the visible spectrum (e.g., FITC, PE, Cy5). In such strategies, this compound can be used to label a reference structure or to track a non-targeted control alongside specifically labeled probes. The development of spectral unmixing techniques in imaging systems further enhances the ability to separate the signal of this compound from other fluorophores, enabling more complex and informative experiments.

Integration with Super-Resolution Microscopy Techniques (e.g., dSTORM, Single-Molecule Studies)

Super-resolution microscopy techniques like dSTORM (direct stochastic optical reconstruction microscopy) and other single-molecule localization methods require specific photophysical properties from fluorophores. While cyanine (B1664457) dyes are a class of molecules often used in these techniques, there is currently limited published research specifically detailing the use of this compound in dSTORM or other super-resolution applications. However, its high photostability and bright fluorescence are desirable characteristics for such methods. Future research may explore its potential as a photoswitchable probe under specific buffer and illumination conditions, or its use as a non-switching fiducial marker for correcting sample drift in super-resolution imaging.

Integration with Multimodal Imaging Platforms

To overcome the limitations of individual imaging modalities and to gain a more comprehensive understanding of biological systems, there is a growing trend towards the development of multimodal imaging approaches. This compound, with its robust fluorescent properties, is an excellent candidate for integration into such platforms, particularly in combination with nuclear imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), as well as with Photoacoustic (PA) imaging.

Design and Evaluation of Dual-Modal PET/SPECT-NIR Imaging Agents Incorporating this compound

The fusion of PET or SPECT with NIR fluorescence imaging offers a powerful combination of the high sensitivity and quantitative nature of radionuclide-based imaging with the high resolution of optical imaging. This dual-modality approach is particularly beneficial for applications such as image-guided surgery and for correlating whole-body biodistribution with localized cellular events. glpbio.comaxispharm.com

The design of dual-modal PET/NIR probes often involves the conjugation of a targeting ligand, a chelator for the radiometal, and a NIR fluorophore like a derivative of Sulfo-Cyanine7.5. Research in this area has demonstrated the feasibility of creating such complex molecular imaging agents. For instance, a study focused on the development of a dual-modality probe for imaging integrin αvβ3 expression, a biomarker for angiogenesis, utilized a cyclic RGD peptide as the targeting moiety. This peptide was conjugated to a scaffold containing both a chelator for Gallium-68 (⁶⁸Ga) for PET imaging and a sulfocyanine dye (Sulfo-Cy7) for NIR fluorescence imaging.

The evaluation of these dual-modal probes involves a series of in vitro and in vivo studies to characterize their binding affinity, specificity, and imaging performance. Key parameters that are assessed include the radiolabeling efficiency, stability of the conjugate, and its pharmacokinetic profile.

Table 1: In Vitro and In Vivo Evaluation of a ⁶⁸Ga-Sulfo-Cy7-labeled RGD Peptide

| Parameter | Result |

| Radiolabeling Yield | >95% |

| Receptor Binding Affinity (IC₅₀) | 16.8 ± 3.5 nM |

| Cellular Uptake (M21 cells, 2h) | 8.75 ± 1.32 % of total activity |

| Tumor-to-Muscle Ratio (PET, 1h p.i.) | ~5 |

| Tumor-to-Muscle Ratio (NIR, 4h p.i.) | ~3.5 |

Data adapted from a study on a ⁶⁸Ga-Sulfo-Cy7-FSC-RGD probe. While not "dimethyl," this provides a representative example of the evaluation of such dual-modal agents.

These results showcase the potential of Sulfo-Cyanine7.5 derivatives in the development of effective dual-modal PET/NIR imaging agents, enabling both preoperative planning through PET and intraoperative guidance via NIR fluorescence.

Enhancements in Photoacoustic (PA) Imaging through this compound Conjugates

Photoacoustic (PA) imaging is a hybrid imaging modality that combines the high contrast of optical imaging with the high resolution of ultrasound at depth. nih.gov It relies on the detection of ultrasonic waves generated by the thermoelastic expansion of tissue upon absorption of short laser pulses. Molecules with strong absorption in the NIR region, such as this compound, can serve as excellent contrast agents for PA imaging.

The development of PA contrast agents often involves the encapsulation or conjugation of NIR dyes into nanostructures to enhance their photostability and circulation time. For example, studies have explored the use of silica-PEG nanoparticles doped with cyanine dyes, including Cy7.5, for PA imaging. nih.gov By tuning the dye concentration and the nanoparticle composition, the photoacoustic signal can be optimized. The strong molar absorption coefficient of this compound makes it a promising candidate for the development of highly sensitive PA probes. lumiprobe.com

Table 2: Properties of Cyanine Dye-Doped Nanoparticles for Photoacoustic Imaging

| Nanoparticle Composition | Dye(s) | Peak Absorption (nm) | Key Finding |

| Silica-PEG Core-Shell | Cy5.5 and Cy7.5 | 670 and 810 | The ratio of the two dyes could be tuned to optimize both fluorescence and photoacoustic properties, with potential for multiplexed imaging. nih.gov |

This table is based on research with Cy7.5, a close structural relative of this compound, illustrating the principles of its use in photoacoustic imaging.

The integration of this compound into PA contrast agents holds the potential to enhance the sensitivity and specificity of PA imaging for various preclinical applications, including tumor delineation and the study of vascular networks.

Tracking and Visualization of Biological Processes

The ability to track molecules and cells in real-time within a living organism is crucial for understanding disease progression and the mechanism of action of therapeutics. The bright and stable fluorescence of this compound makes it an invaluable tool for such dynamic studies.

Monitoring the In Vivo Distribution and Kinetics of Labeled Molecules

Understanding the biodistribution and pharmacokinetic profile of a drug or a targeting molecule is a fundamental aspect of preclinical research. By conjugating this compound to molecules of interest, their in vivo fate can be non-invasively monitored using whole-body NIR fluorescence imaging systems. This allows for the visualization of accumulation in target tissues and clearance from the body over time.

For example, peptides labeled with cyanine dyes can be tracked to determine their tumor-targeting efficacy and organ distribution. The fluorescence intensity in different organs can be quantified at various time points to generate time-activity curves, providing kinetic information.

Table 3: Representative Biodistribution of a ⁶⁸Ga-labeled Peptide Imaged by PET

| Organ | % Injected Dose/gram (1 hour post-injection) |

| Blood | 2.5 ± 0.4 |

| Heart | 1.8 ± 0.3 |

| Lungs | 3.1 ± 0.6 |

| Liver | 4.5 ± 0.8 |

| Spleen | 2.9 ± 0.5 |

| Kidneys | 15.2 ± 2.5 |

| Tumor | 4.2 ± 0.7 |

This table presents representative data from a preclinical PET imaging study of a ⁶⁸Ga-labeled peptide, illustrating the type of quantitative biodistribution data that can be obtained. nih.gov Similar studies can be performed using this compound labeled molecules with NIR fluorescence imaging.

These studies are critical for optimizing the design of targeted therapies and diagnostic agents to maximize their efficacy and minimize off-target effects.

Optical Probing of Dynamic Cellular and Subcellular Behaviors

Beyond whole-body imaging, this compound can be employed for high-resolution optical imaging of cellular and subcellular processes in vivo using techniques like intravital microscopy. maastrichtuniversity.nl This powerful method allows for the direct visualization of cellular dynamics in their native microenvironment.